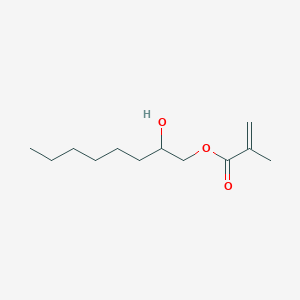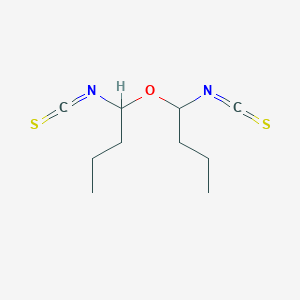
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane is a chemical compound characterized by the presence of isothiocyanate functional groups Isothiocyanates are known for their biological activity and are commonly found in natural products derived from cruciferous vegetables
Vorbereitungsmethoden
The synthesis of 1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane typically involves the reaction of butylamine with carbon disulfide and chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then treated with an oxidizing agent to yield the desired isothiocyanate compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane involves the interaction of its isothiocyanate groups with cellular proteins. The compound can modify cysteine residues in proteins, leading to the disruption of protein function and induction of cellular stress responses. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis through the activation of stress response pathways and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane can be compared with other isothiocyanate compounds such as:
Sulforaphane: Found in broccoli, known for its chemopreventive properties.
Phenethyl isothiocyanate: Found in watercress, studied for its anticancer activity.
Benzyl isothiocyanate: Found in mustard, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other isothiocyanates.
Eigenschaften
CAS-Nummer |
113815-89-7 |
|---|---|
Molekularformel |
C10H16N2OS2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1-isothiocyanato-1-(1-isothiocyanatobutoxy)butane |
InChI |
InChI=1S/C10H16N2OS2/c1-3-5-9(11-7-14)13-10(6-4-2)12-8-15/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
GKWHRVHJXOXJHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N=C=S)OC(CCC)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)

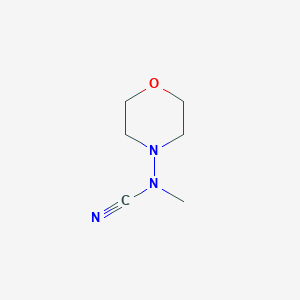
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
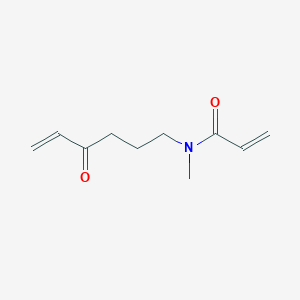
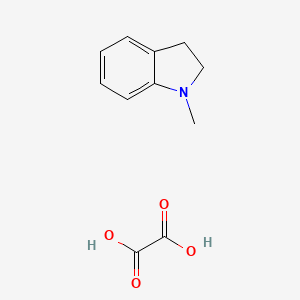
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
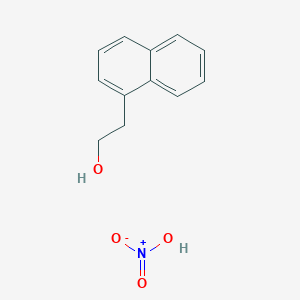
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
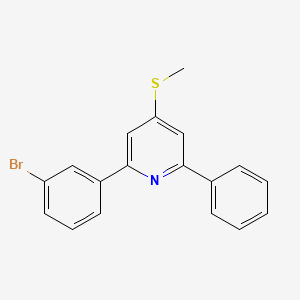
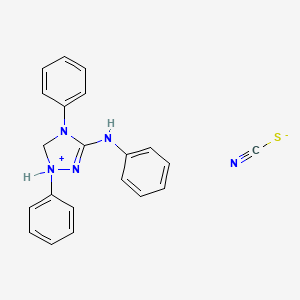

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
